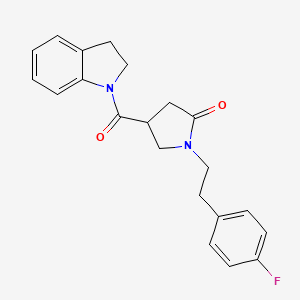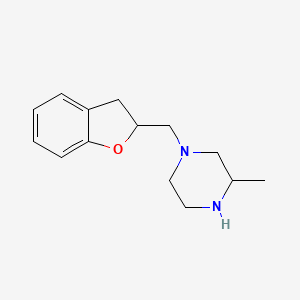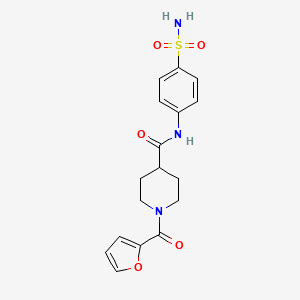
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several biochemical and physiological effects, which make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action for 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone is not fully understood. However, it is believed to act as a modulator of several neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone has been found to have several biochemical and physiological effects. These include an increase in dopamine and serotonin levels in the brain, as well as an increase in the release of acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone in lab experiments is its potential as a treatment for various neurological disorders. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to predict the effects of this compound in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone. One area of research is in the development of more precise methods for studying the mechanism of action of this compound. Another area of research is in the development of new treatments for neurological disorders based on the biochemical and physiological effects of this compound. Finally, there is potential for further research on the use of this compound in other areas of science, such as pharmacology and toxicology.
Synthesemethoden
The synthesis method for 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone involves several steps. The first step is the preparation of 4-fluorophenethylamine, which is then reacted with succinic anhydride to form the succinimide derivative. This derivative is then reacted with indole-3-carboxaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone has been studied for its potential use in several scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to have potential as a treatment for various neurological disorders.
Eigenschaften
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c22-18-7-5-15(6-8-18)9-11-23-14-17(13-20(23)25)21(26)24-12-10-16-3-1-2-4-19(16)24/h1-8,17H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQERRQNLGLSDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595577.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595582.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595584.png)
![2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7595592.png)

![N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7595616.png)
![3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid](/img/structure/B7595622.png)


![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)



![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)